Navigating the Molecular Landscape: A Technical Guide to the X-ray Crystallography and Molecular Geometry of (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime
Navigating the Molecular Landscape: A Technical Guide to the X-ray Crystallography and Molecular Geometry of (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive framework for the determination and analysis of the three-dimensional structure of (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime through single-crystal X-ray crystallography. In the absence of publicly available crystallographic data for this specific compound, this document serves as a detailed roadmap, outlining the necessary experimental and computational protocols to elucidate its precise molecular geometry. We will delve into the synthesis of the target compound, the critical process of growing diffraction-quality single crystals, the principles and practice of X-ray data collection, and the subsequent structure solution and refinement. Furthermore, this guide will explore the analysis of the refined structure to extract key geometric parameters, investigate potential intermolecular interactions that govern its solid-state packing, and introduce computational methods as a complementary tool for structural validation. This document is intended to empower researchers with the knowledge to navigate the intricate process of small-molecule crystallography, from initial synthesis to the final, detailed understanding of molecular architecture.
Introduction: The Significance of Molecular Structure in Drug Discovery
The biological activity of a therapeutic agent is intrinsically linked to its three-dimensional structure. A precise understanding of a molecule's geometry, including bond lengths, bond angles, and torsional angles, is fundamental to comprehending its interaction with biological targets, such as enzymes and receptors. (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime, an α,β-unsaturated oxime, represents a class of compounds with significant potential in medicinal chemistry, known to exhibit a range of biological activities.[1] The presence of a fluorine atom can modulate pharmacokinetic and pharmacodynamic properties, making a detailed structural analysis of this particular derivative highly valuable for rational drug design and development.
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the atomic arrangement within a crystalline solid, providing unparalleled detail and accuracy.[2][3] This guide will provide the scientific underpinnings and practical methodologies to apply this powerful technique to elucidate the molecular and supramolecular structure of (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime.
Synthesis and Characterization
The first crucial step is the synthesis and purification of the target compound. A plausible synthetic route is the condensation reaction between the corresponding α,β-unsaturated ketone and hydroxylamine.[4][5]
Proposed Synthesis of (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime
A general and efficient method for the synthesis of oximes involves the reaction of a ketone with hydroxylamine hydrochloride in the presence of a mild base to neutralize the liberated HCl.[6]
Experimental Protocol:
-
Dissolution of Ketone: In a round-bottom flask, dissolve (1E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one (1.0 equivalent) in ethanol.
-
Addition of Hydroxylamine: To this solution, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
-
Reaction: Stir the mixture at room temperature or gentle reflux (e.g., 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired oxime.
Spectroscopic Characterization
The identity and purity of the synthesized (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime should be confirmed using standard spectroscopic techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure and stereochemistry.
-
FT-IR: To identify characteristic functional groups, such as the O-H and C=N of the oxime and the C=C of the α,β-unsaturated system.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
The Art and Science of Crystal Growth
The success of a single-crystal X-ray diffraction experiment is critically dependent on the quality of the single crystal.[7][8] Growing diffraction-quality crystals of small organic molecules often requires patience and empirical optimization of various parameters.
General Considerations for Crystallization
-
Purity: The starting material must be of the highest possible purity.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble.[7] A screening of various solvents with different polarities is recommended.
-
Nucleation and Growth: The goal is to promote slow nucleation and growth, which typically leads to larger and more ordered crystals.[7]
Recommended Crystallization Techniques
-
Slow Evaporation: This is the simplest method, where a solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[9][10]
-
Vapor Diffusion: In this technique, a concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[11]
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.[11]
Single-Crystal X-ray Diffraction: From Crystal to Data
Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data.
The SCXRD Experiment Workflow
The process of collecting single-crystal X-ray diffraction data follows a well-defined workflow.[2][12]
Caption: A generalized workflow for a single-crystal X-ray diffraction experiment.
Experimental Protocol for Data Collection
-
Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head.[2]
-
Data Collection: The crystal is placed in a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[3] The data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Unit Cell Determination: A few initial diffraction images are collected to determine the unit cell parameters and the crystal system.[13]
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors.[13]
Structure Solution and Refinement: Unveiling the Molecular Structure
With the processed diffraction data, the next step is to determine the arrangement of atoms in the crystal lattice and refine this model.
The Structure Solution and Refinement Pipeline
The process of solving and refining a crystal structure is an iterative one, often employing specialized software.[14][15][16][17]
Caption: The iterative workflow for crystal structure solution and refinement.
A Guide to Using SHELXL and Olex2
-
Structure Solution: The structure can be solved using direct methods with software like SHELXS.[15]
-
Structure Refinement: The refinement of the structural model is typically performed using SHELXL.[18][19][20] This process involves minimizing the difference between the observed and calculated structure factors.
-
Visualization and Analysis: Olex2 is a user-friendly graphical interface that integrates well with SHELXL, providing a powerful platform for visualizing the structure, building the model, and analyzing the results.[14][16][17][21][22]
Hypothetical Crystallographic Data
The following table presents a hypothetical set of crystallographic data and refinement parameters for (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime. This is for illustrative purposes to show the expected output of a successful crystallographic study.
| Parameter | Hypothetical Value |
| Chemical formula | C₁₂H₁₄FNO |
| Formula weight | 207.25 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(3) |
| c (Å) | 13.789(5) |
| β (°) | 105.21(2) |
| Volume (ų) | 1137.8(7) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.210 |
| Absorption coefficient (mm⁻¹) | 0.085 |
| F(000) | 440 |
| Crystal size (mm³) | 0.30 x 0.25 x 0.20 |
| θ range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 8976 |
| Independent reflections | 2543 [R(int) = 0.034] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |
Molecular Geometry and Intermolecular Interactions
The refined crystal structure, typically presented in a Crystallographic Information File (CIF), contains the precise coordinates of each atom in the unit cell.[23][24] From this, we can extract a wealth of information about the molecule's geometry.
Analysis of Molecular Geometry
The CIF file allows for the calculation of key geometric parameters. Below are hypothetical values for selected bond lengths and angles for our target molecule.
| Bond/Angle | Hypothetical Value (Å or °) |
| F1-C4 | 1.362(2) |
| O1-N1 | 1.405(2) |
| N1-C7 | 1.288(3) |
| C1-C6 | 1.385(3) |
| C7-C8 | 1.479(3) |
| C8-C9 | 1.334(3) |
| C9-C10 | 1.501(4) |
| C10-C11 | 1.523(4) |
| C8-C12 | 1.512(4) |
| C4-C1-C2-C3 | 178.5(3) |
| O1-N1-C7-C8 | -179.2(2) |
| N1-C7-C8-C9 | 175.6(3) |
| C7-C8-C9-C10 | -177.9(3) |
Supramolecular Assembly and Intermolecular Interactions
The packing of molecules in the crystal is dictated by intermolecular interactions. For oximes, hydrogen bonding is a particularly important interaction that often directs the supramolecular assembly.[25][26] The oxime group can act as both a hydrogen bond donor (O-H) and acceptor (N atom).[25][26]
-
Hydrogen Bonding: We would expect to see O-H···N hydrogen bonds forming dimers or chains in the crystal lattice.[25][26][27]
-
π-π Stacking: The presence of the fluorophenyl ring may lead to π-π stacking interactions between adjacent molecules.[28][29]
-
Other Weak Interactions: C-H···O and C-H···F interactions may also play a role in stabilizing the crystal packing.[27]
A thorough analysis of the intermolecular contacts in the crystal structure is essential for understanding the solid-state properties of the compound.
Computational Chemistry: A Complementary Perspective
Computational methods, particularly Density Functional Theory (DFT), can be used to calculate the optimized geometry of a molecule in the gas phase.[28][30][31] This provides a valuable comparison to the experimentally determined solid-state structure.
Methodology:
-
Model Building: The molecular structure from the CIF file is used as the starting point.
-
Geometry Optimization: A geometry optimization calculation is performed using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d,p) basis set).[28]
-
Comparison: The calculated bond lengths and angles can be compared with the experimental values from the X-ray structure. Discrepancies can often be attributed to the effects of crystal packing and intermolecular interactions in the solid state.
Conclusion
This technical guide has provided a comprehensive, step-by-step methodology for determining and analyzing the X-ray crystal structure and molecular geometry of (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime. While specific experimental data for this compound is not currently in the public domain, the protocols and principles outlined herein equip researchers with the necessary knowledge to undertake this investigation. By following this guide, from synthesis and crystal growth to data collection, structure refinement, and computational analysis, a detailed and accurate understanding of the three-dimensional architecture of this promising molecule can be achieved. Such knowledge is invaluable for advancing our understanding of its structure-activity relationships and for guiding future efforts in rational drug design.
References
Sources
- 1. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. How To [chem.rochester.edu]
- 8. sptlabtech.com [sptlabtech.com]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. chemistry.muohio.edu [chemistry.muohio.edu]
- 11. journals.iucr.org [journals.iucr.org]
- 12. youtube.com [youtube.com]
- 13. indianchemicalsociety.com [indianchemicalsociety.com]
- 14. Olex2 | OlexSys [olexsys.org]
- 15. researchgate.net [researchgate.net]
- 16. journals.iucr.org [journals.iucr.org]
- 17. scispace.com [scispace.com]
- 18. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 19. academic.oup.com [academic.oup.com]
- 20. journals.iucr.org [journals.iucr.org]
- 21. Overview | OlexSys [olexsys.org]
- 22. chemistryworld.com [chemistryworld.com]
- 23. A workflow for deriving chemical entities from crystallographic data and its application to the Crystallography Open Database - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Combination of Hydrogen and Halogen Bonds in the Crystal Structures of 5-Halogeno-1H-isatin-3-oximes: Involvement of the Oxime Functionality in Halogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. lupinepublishers.com [lupinepublishers.com]
- 31. storion.ru [storion.ru]
